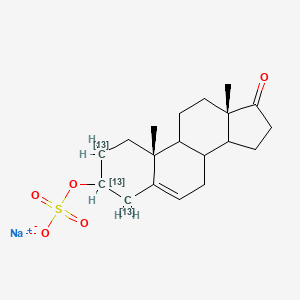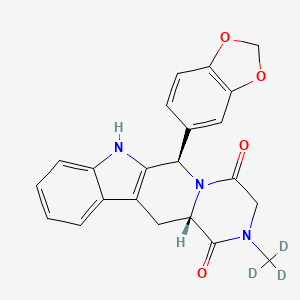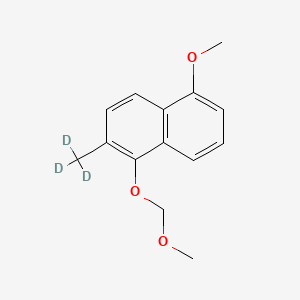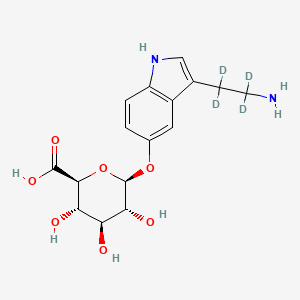
Dehydroepiandrosterone sulfate (sodium)-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroepiandrosterone sulfate (sodium)-13C3 is a labeled compound used in various scientific research applications. It is a derivative of dehydroepiandrosterone sulfate, which is an endogenous androstane steroid produced by the adrenal cortex. This compound is hormonally inert and serves as an important neurosteroid and neurotrophin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dehydroepiandrosterone sulfate (sodium)-13C3 involves the incorporation of carbon-13 isotopes into the dehydroepiandrosterone sulfate molecule. The synthetic route typically includes the following steps:
Starting Material: Dehydroepiandrosterone (DHEA) is used as the starting material.
Sulfation: DHEA is sulfated to form dehydroepiandrosterone sulfate using sulfur trioxide-pyridine complex in an organic solvent such as pyridine.
Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through specific labeling techniques, which may involve the use of labeled reagents or precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DHEA are sulfated using sulfur trioxide-pyridine complex.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroepiandrosterone sulfate (sodium)-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroepiandrosterone-3,17-dione sulfate.
Reduction: Reduction reactions can convert it back to dehydroepiandrosterone sulfate.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Dehydroepiandrosterone-3,17-dione sulfate.
Reduction: Dehydroepiandrosterone sulfate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dehydroepiandrosterone sulfate (sodium)-13C3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Employed in studies investigating the role of neurosteroids in brain function and development.
Medicine: Utilized in clinical research to study the effects of dehydroepiandrosterone sulfate on various diseases, including neurodegenerative disorders and hormonal imbalances.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Dehydroepiandrosterone sulfate (sodium)-13C3 exerts its effects through several mechanisms:
Neurosteroid Activity: Acts as a positive allosteric modulator of the NMDA receptor and a negative allosteric modulator of the GABA_A and glycine receptors.
Neurotrophin Activity: Binds to and activates TrkA and p75 NTR receptors, promoting neuronal growth and survival.
Prohormone Activity: Can be converted back to dehydroepiandrosterone, which is then transformed into more potent androgens and estrogens.
Comparaison Avec Des Composés Similaires
Dehydroepiandrosterone sulfate (sodium)-13C3 can be compared with other similar compounds such as:
Dehydroepiandrosterone sulfate: The non-labeled version, which is also used in research but lacks the isotopic labeling.
Androstenolone sulfate: Another endogenous steroid with similar properties but different biological activities.
Prasterone sulfate: A synthetic version used in hormone replacement therapy.
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in various research applications.
Propriétés
Formule moléculaire |
C19H27NaO5S |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
sodium;[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13?,14?,15?,16?,18-,19-;/m0./s1/i7+1,11+1,13+1; |
Clé InChI |
GFJWACFSUSFUOG-UHHFFWLASA-M |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(C[13CH2][13CH]([13CH2]4)OS(=O)(=O)[O-])C.[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)






